Cas no 2580099-39-2 (rel-tert-butyl (1R,2S,3R,4S)-3-aminobicyclo2.2.1heptane-2-carboxylate)
2580099-39-2 structure
Product Name:rel-tert-butyl (1R,2S,3R,4S)-3-aminobicyclo2.2.1heptane-2-carboxylate
Número CAS:2580099-39-2
MF:C12H21NO2
Megavatios:211.30064368248
CID:5657285
PubChem ID:137941405
Update Time:2023-11-27
rel-tert-butyl (1R,2S,3R,4S)-3-aminobicyclo2.2.1heptane-2-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate
- EN300-44832701
- 2248322-61-2
- EN300-27732268
- 2580099-39-2
- EN300-6508642
- rac-tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate
- rel-tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate
- rel-tert-butyl (1R,2S,3R,4S)-3-aminobicyclo2.2.1heptane-2-carboxylate
-
- Renchi: 1S/C12H21NO2/c1-12(2,3)15-11(14)9-7-4-5-8(6-7)10(9)13/h7-10H,4-6,13H2,1-3H3/t7-,8+,9+,10-/m1/s1
- Clave inchi: QWZREACOWRSHHI-XFWSIPNHSA-N
- Sonrisas: O(C(C)(C)C)C([C@@H]1[C@@H]([C@H]2CC[C@@H]1C2)N)=O
Atributos calculados
- Calidad precisa: 211.157228913g/mol
- Masa isotópica única: 211.157228913g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 269
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.1
- Superficie del Polo topológico: 52.3Ų
rel-tert-butyl (1R,2S,3R,4S)-3-aminobicyclo2.2.1heptane-2-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27732268-1g |
rel-tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
2580099-39-2 | 1g |
$1515.0 | 2023-09-10 | ||
| Enamine | EN300-27732268-5g |
rel-tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
2580099-39-2 | 5g |
$4391.0 | 2023-09-10 | ||
| Enamine | EN300-27732268-10g |
rel-tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
2580099-39-2 | 10g |
$6512.0 | 2023-09-10 | ||
| Enamine | EN300-44832701-0.05g |
tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
2580099-39-2 | 95.0% | 0.05g |
$996.0 | 2025-03-15 | |
| Enamine | EN300-44832701-0.1g |
tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
2580099-39-2 | 95.0% | 0.1g |
$1043.0 | 2025-03-15 | |
| Enamine | EN300-44832701-0.25g |
tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
2580099-39-2 | 95.0% | 0.25g |
$1090.0 | 2025-03-15 | |
| Enamine | EN300-44832701-0.5g |
tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
2580099-39-2 | 95.0% | 0.5g |
$1137.0 | 2025-03-15 | |
| Enamine | EN300-44832701-1.0g |
tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
2580099-39-2 | 95.0% | 1.0g |
$1185.0 | 2025-03-15 | |
| Enamine | EN300-44832701-2.5g |
tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
2580099-39-2 | 95.0% | 2.5g |
$2324.0 | 2025-03-15 | |
| Enamine | EN300-44832701-5.0g |
tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
2580099-39-2 | 95.0% | 5.0g |
$3438.0 | 2025-03-15 |
rel-tert-butyl (1R,2S,3R,4S)-3-aminobicyclo2.2.1heptane-2-carboxylate Literatura relevante
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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